2-{3-[(2,3-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,3-DICHLOROPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound featuring a unique combination of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and dichlorophenyl groups.
Preparation Methods
The synthesis of 2,3-DICHLOROPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Scientific Research Applications
2,3-DICHLOROPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor, showing promising results in inhibiting the growth of cancer cells.
Biological Research: Its effects on cell cycle progression and apoptosis induction are of significant interest in cancer research.
Chemical Biology: It serves as a probe for studying the interactions of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with biological targets.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme complex involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines. 2,3-DICHLOROPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER stands out due to its unique combination of structural features and its potent dual activity against cancer cells and CDK2.
Properties
Molecular Formula |
C19H12Cl2N6O |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-[3-[(2,3-dichlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6O/c20-14-5-2-6-15(16(14)21)28-9-11-3-1-4-12(7-11)17-24-19-13-8-23-25-18(13)22-10-27(19)26-17/h1-8,10H,9H2,(H,23,25) |
InChI Key |
GSTLTUDXSFFICP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
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